Azotochelin
Overview
Description
Azotochelin is a siderophore from Azotobacter vinelandii.
Scientific Research Applications
Complexation with Oxoanions and Cationic Metals
Azotochelin, a biscatecholate siderophore produced by Azotobacter vinelandii, shows remarkable complexation properties with oxoanions (like Mo(VI), W(VI), and V(V)) and divalent cations (such as Cu(II), Zn(II), Co(II), and Mn(II)). This unique binding ability, especially with molybdate at circumneutral pH, highlights its potential for the separation and concentration of oxoanions in laboratory and field settings, as well as its utility in investigating the biogeochemistry of Mo, W, and V in aquatic and terrestrial systems (Bellenger et al., 2007).
Siderophore Production and Iron Uptake
Azotochelin, along with other catechol siderophores like aminochelin, plays a crucial role in the siderophore-mediated uptake of iron in Azotobacter vinelandii. This process is essential for the bacterium's survival in iron-limited environments (Knosp et al., 1984).
Role in Oxidative Stress Management
Azotochelin is significantly involved in oxidative stress management in Azotobacter vinelandii. It is observed to hyper-produce in response to oxidative stress caused by high aeration, providing chemical protection against oxidative damage catalyzed by reactive oxygen species (Cornish & Page, 1998).
Use in Agriculture
Azotochelin, as an iron source in hydroponic cultures, shows promising results. Its effectiveness in supplying iron to cucumber plants was demonstrated, highlighting its potential as a sustainable alternative to synthetic iron chelates in agriculture (Martins et al., 2018).
Electrochemical Characterization
Electrochemical studies of iron(III) azotochelin complexes provide insights into the coordination behavior of this tetradentate siderophore, offering valuable information for further research in inorganic chemistry and biochemistry (Baranska et al., 2022).
properties
IUPAC Name |
(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFLOCEYZIIRD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946040 | |
Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azotochelin | |
CAS RN |
23369-85-9 | |
Record name | Azotochelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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